molecular formula C22H19FN4O3 B2685221 N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941955-84-6

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2685221
CAS No.: 941955-84-6
M. Wt: 406.417
InChI Key: XJXRJEBMNVBGPK-UHFFFAOYSA-N
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Description

The compound N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 5, and 5. Key structural attributes include:

  • Position 2: A 4-methoxyphenyl group, contributing electron-donating properties.
  • Position 4: A ketone (4-oxo) group, enhancing polarity.
  • Position 5: An acetamide side chain substituted with a 5-fluoro-2-methylphenyl group, influencing lipophilicity and target binding.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14-3-6-16(23)11-18(14)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-4-7-17(30-2)8-5-15/h3-11,19-20,25H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKMLYDJYNJTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₁₈FN₃O₃
Molecular Weight 343.35 g/mol
CAS Number 2034372-05-7

The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit notable anticancer properties. A study highlighted that compounds with similar structures demonstrated potent inhibition of cancer cell proliferation. For instance, certain derivatives showed IC₅₀ values in the nanomolar range against various cancer cell lines, indicating strong growth inhibition capabilities .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. Pyrazolo[1,5-a]pyrazine derivatives are reported to act as selective protein inhibitors, which can be crucial in the development of targeted therapies for diseases such as cancer and inflammation. The mechanism often involves the interaction with specific enzyme active sites, leading to decreased enzymatic activity and subsequent cellular effects .

Case Studies

The proposed mechanism of action for this compound involves:

  • Intracellular Release : Similar compounds release active metabolites upon cellular uptake.
  • Enzymatic Interference : Binding to target enzymes disrupts normal cellular processes leading to apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC₅₀ in nanomolar range
Enzyme InhibitionSelective inhibition
AntimicrobialPotential activity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo derivatives, including N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide, as promising candidates in cancer therapy:

  • Mechanism of Action : Pyrazolo compounds often induce apoptosis in cancer cells through various mechanisms such as inhibition of specific kinases or modulation of signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3 to 50 µM .

Anti-inflammatory Properties

The pyrazolo derivatives are also being explored for their anti-inflammatory effects:

  • Research Findings : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound:

Structural FeatureEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and potency
Methoxy GroupEnhances solubility and bioavailability
Pyrazolo CoreCritical for anticancer activity

Development of Analogues

Ongoing research focuses on synthesizing analogues of this compound to improve its pharmacokinetic properties and reduce toxicity.

Clinical Trials

There is a pressing need for clinical trials to evaluate the safety and efficacy of this compound in humans, especially given its promising preclinical results.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyrazine Derivatives

a) 2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide
  • Core : Pyrazolo[1,5-a]pyrazine.
  • Key Differences :
    • Position 2 : 4-Ethoxyphenyl (vs. methoxy in the target compound).
    • Acetamide Side Chain : 4-Fluorophenyl (vs. 5-fluoro-2-methylphenyl).
  • Impact: The ethoxy group may reduce solubility compared to methoxy due to increased hydrophobicity.
b) N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
  • Core : Pyrazolo[1,5-a]pyrimidine (vs. pyrazine in the target).
  • Key Differences :
    • Position 7 : Methyl and phenyl groups (vs. 4-oxo in the target).
    • Acetamide Side Chain : Bromo and methyl substituents.
  • Impact: The pyrimidine core introduces an additional nitrogen atom, altering electron distribution.

Pyrazolo[3,4-d]pyrimidine Derivatives

a) 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Key Differences :
    • Position 1 : 4-Fluorophenyl (vs. 4-methoxyphenyl in the target).
    • Acetamide Side Chain : 2-Methoxyphenyl (vs. 5-fluoro-2-methylphenyl).
  • Impact: The pyrimidine core may enhance π-π stacking interactions.
b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Core : Pyrazolo[3,4-d]pyrimidine fused with a chromene ring.
  • Key Differences :
    • Position 3 : Chromene ring (adds complexity and planar rigidity).
    • Substituents : Sulfonamide and fluorophenyl groups.
  • Impact : The chromene moiety may improve DNA intercalation properties, while sulfonamide enhances solubility.

Structural Comparison Table

Compound Name Core Structure Position 2/3/4 Substituents Acetamide Side Chain Notable Properties
Target Compound Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, 4-oxo 5-Fluoro-2-methylphenyl High polarity due to methoxy and keto groups
2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl, 4-oxo 4-Fluorophenyl Increased hydrophobicity (ethoxy)
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine Phenyl, methyl 2-Bromo-4-methylphenyl Halogen bonding potential (bromine)
2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 4-oxo 2-Methoxyphenyl Ortho-substitution steric effects

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